Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate
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Overview
Description
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is a conjugated linoleic acid methyl ester. This compound is known for its potential anticancer properties and is used primarily in biochemical research . It has a molecular formula of C19H34O2 and a molecular weight of 294.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate can be synthesized through the esterification of conjugated linoleic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydroperoxides or epoxides.
Reduction: It can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides.
Reduction: Saturated esters.
Substitution: Halogenated esters.
Scientific Research Applications
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a standard in the quantification of conjugated linoleic acids.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate involves its interaction with cellular pathways. It is known to inhibit lipoxygenase activity, which plays a role in inflammation and cancer progression. The compound also modulates the expression of genes involved in lipid metabolism and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester: Known for its anti-inflammatory properties.
9-Hydroxy-10E,12Z-octadecadienoic acid: Inhibits fat accumulation and has potential anti-obesity effects.
9R-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: Produced from α-linolenic acid and has similar biological activities.
Uniqueness
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate stands out due to its specific conjugated double bond configuration, which imparts unique biological activities. Its potential anticancer and anti-inflammatory properties make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
6084-82-8 |
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Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |
InChI Key |
WRXGTVUDZZBNPN-BSZOFBHHSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
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